LCAD vs. VLCAD: Differential Enzyme Recognition of (2E,7Z,10Z)-Hexadecatrienoyl-CoA
The CoA thioester of 4,7,10-cis-hexadecatrienoic acid (structurally related to the target compound) was effectively dehydrogenated by both rat and human LCAD, whereas it was a poor substrate of VLCAD [1]. Rat VLCAD catalytic efficiency with the related 5-cis-tetradecenoyl-CoA (14:1 Δ5) was only 4% of the efficiency determined with tetradecanoyl-CoA (14:0), whereas LCAD acted equally well on both substrates [1]. Bovine LCAD effectively dehydrogenated 4,7,10-cis-hexadecatrienoyl-CoA but was nearly inactive toward other unsaturated substrates [1].
| Evidence Dimension | Enzyme catalytic efficiency (relative activity on polyunsaturated vs. saturated substrate) |
|---|---|
| Target Compound Data | 4,7,10-cis-hexadecatrienoyl-CoA effectively dehydrogenated by rat and human LCAD; comparable efficiency to saturated analogs [1] |
| Comparator Or Baseline | Rat VLCAD on 5-cis-tetradecenoyl-CoA (14:1 Δ5) shows 4% efficiency of tetradecanoyl-CoA; VLCAD is a poor substrate for 4,7,10-cis-hexadecatrienoyl-CoA [1] |
| Quantified Difference | VLCAD activity on Δ5 unsaturated substrate is 96% lower than on saturated analog; LCAD shows equivalent activity on both substrate types [1] |
| Conditions | Purified rat liver VLCAD and LCAD; anaerobic spectrophotometric assay with dichlorophenolindophenol/phenazine methosulfate electron transfer system [1] |
Why This Matters
This quantitative enzyme selectivity difference enables researchers to use this compound as a specific LCAD substrate probe without VLCAD interference, critical for studying mitochondrial β-oxidation disorders and LCAD function.
- [1] Le, W., Abbas, A. S., Sprecher, H., Vockley, J., & Schulz, H. (2000). Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial β-oxidation of unsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1485(2-3), 121-128. View Source
